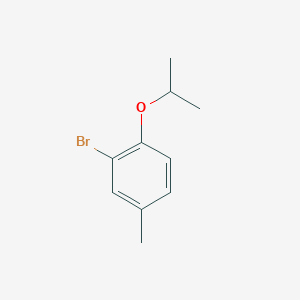

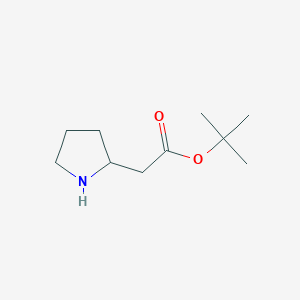

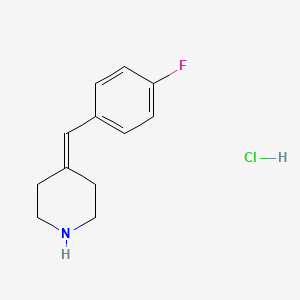

2-溴-4-甲基-1-(异丙氧基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in several of the papers. For instance, the total synthesis of a complex brominated natural product starting from a brominated methoxyphenyl methanol is described, highlighting the use of BBr3 in the synthesis process . Another paper discusses the synthesis of benzothiophene derivatives from brominated precursors, indicating the versatility of brominated compounds in chemical synthesis . These methods could potentially be adapted for the synthesis of "2-Bromo-4-methyl-1-(propan-2-yloxy)benzene" by considering the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of brominated compounds, as seen in several studies . The dihedral angles between the planes of substituted benzene rings and the interactions between bromine atoms and other substituents are key features analyzed in these papers. Such structural analyses are crucial for understanding the molecular geometry and potential reactivity of "2-Bromo-4-methyl-1-(propan-2-yloxy)benzene".

Chemical Reactions Analysis

The reactivity of brominated compounds is influenced by the presence of bromine atoms, which can participate in various chemical reactions. For example, the isomerization of a brominated cyclohexadienone is reported, demonstrating the dynamic behavior of brominated compounds under certain conditions . This suggests that "2-Bromo-4-methyl-1-(propan-2-yloxy)benzene" may also undergo similar isomerization or other reactions where the bromine atom plays a key role.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are often characterized by their intermolecular interactions, such as hydrogen bonding, Br...Br interactions, and π-π stacking . These interactions can affect the compound's solubility, melting point, and overall stability. The presence of a bromine atom can also influence the compound's reactivity towards nucleophilic substitution or elimination reactions. Understanding these properties is essential for the practical application of "2-Bromo-4-methyl-1-(propan-2-yloxy)benzene" in chemical synthesis or as a potential intermediate in organic reactions.

科学研究应用

合成和生物评价

巴托尔等人(2014年)的研究开发了一种便捷的方法,用于合成2-溴-4-甲基-1-(异丙氧基)苯及其衍生物,利用丙炔溴、K2CO3碱和丙酮。合成的化合物,包括2-溴-4-甲基-1-(丙-2-炔氧基)苯,显示出潜在的抗尿酶和抗菌效果,突显了它们在科学研究中开发具有抗菌性能的物质的重要性。具体而言,2-溴-4-甲基-1-(丙-2-炔氧基)苯表现出对枯草芽孢杆菌的强效抗菌活性,暗示其在新型抗菌剂开发中作为引物化合物的潜力(Batool et al., 2014)。

化学合成和表征

进一步研究相关化合物的应用包括合成5-溴-2-((4-氯苄氧基)溴甲基)苯衍生物,这些化合物用于开发非肽C CR5拮抗剂。通过1HNMR、13CNMR和MS等方法对这些化合物的结构进行表征,表明溴甲基苯衍生物在合成具有潜在生物活性的复杂有机分子方面具有多功能性(H. Bi, 2015)。

电化学生成的镍(I)催化

镍(I)配合物催化的2-溴-4-甲基-1-(异丙氧基)苯衍生物的受控电位还原表明它们在选择性合成四氢呋喃衍生物中的用途。埃斯特维斯等人(2007年)展示了这些反应的高产率,强调了这些化合物在促进有机合成反应中的重要性,特别是在生成具有潜在应用于材料科学和药理学的化合物方面(Esteves et al., 2007)。

安全和危害

属性

IUPAC Name |

2-bromo-4-methyl-1-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGAXULEAYPJQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-methyl-1-(propan-2-yloxy)benzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1342915.png)

![tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1342923.png)

![1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1342933.png)

![7-Bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1342952.png)